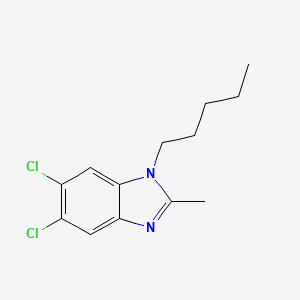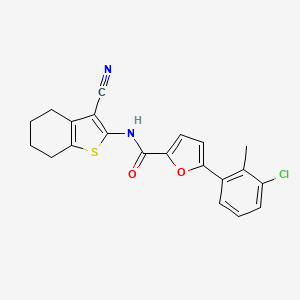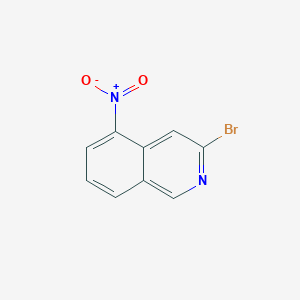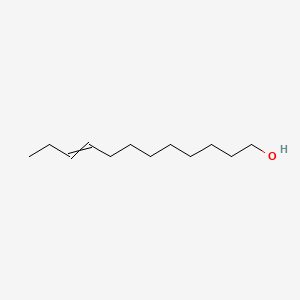![molecular formula C24H22N2O B12452781 [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone CAS No. 26580-48-3](/img/structure/B12452781.png)
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-二甲氨基苯基)-1H-异喹啉-2-基]-苯基-甲酮: 是一种复杂的结构有机化合物,其结构包含一个异喹啉核心和一个二甲氨基苯基基团。
准备方法
合成路线和反应条件
[1-(4-二甲氨基苯基)-1H-异喹啉-2-基]-苯基-甲酮 的合成通常涉及多个步骤。 一种常见的方法包括在催化量的乙酸酐和吡啶存在下,将3-甲基衍生物与4-(二甲氨基)苯甲醛在高温(约220°C)下熔融 . 另一种方法是在相转移催化剂如Aliquat 336存在下,使用强碱如氢氧化钠使这些反应物缩合 .
工业生产方法
文献中对该化合物的工业生产方法没有详细说明。 但是,有机合成的通用原理,包括使用大型反应器和优化反应条件,将适用于其生产。
化学反应分析
反应类型
[1-(4-二甲氨基苯基)-1H-异喹啉-2-基]-苯基-甲酮: 经历各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将化合物转化为其还原形式,可能改变其官能团。
取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常用还原剂包括氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)。
取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。
主要产物
从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生醌,而还原可能会产生醇或胺。
科学研究应用
[1-(4-二甲氨基苯基)-1H-异喹啉-2-基]-苯基-甲酮: 在科学研究中有多种应用:
化学: 它被用作合成非线性光学发色团的前体.
生物学: 研究该化合物与生物分子的相互作用,以了解其作为生化探针的潜力。
工业: 该化合物独特的性质使其成为材料科学和其他工业应用的候选者。
作用机制
[1-(4-二甲氨基苯基)-1H-异喹啉-2-基]-苯基-甲酮 的作用机制涉及它与分子靶点和途径的相互作用。 该化合物的结构使其能够与各种酶和受体相互作用,从而可能抑制或激活特定的生化途径。 关于其作用机制的详细研究有限,但其作用很可能是通过其官能团和整体分子构象介导的。
相似化合物的比较
[1-(4-二甲氨基苯基)-1H-异喹啉-2-基]-苯基-甲酮: 可以与其他类似化合物进行比较,例如:
这些化合物在结构上具有相似性,但在特定的官能团和整体分子结构方面有所不同。 [1-(4-二甲氨基苯基)-1H-异喹啉-2-基]-苯基-甲酮 中异喹啉核心和二甲氨基苯基基团的独特组合使其区别于这些相关化合物。
属性
CAS 编号 |
26580-48-3 |
|---|---|
分子式 |
C24H22N2O |
分子量 |
354.4 g/mol |
IUPAC 名称 |
[1-[4-(dimethylamino)phenyl]-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H22N2O/c1-25(2)21-14-12-19(13-15-21)23-22-11-7-6-8-18(22)16-17-26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3 |
InChI 键 |
QMVNBACYRVAZAO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)

![4-[(E)-[(4-ethoxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12452710.png)

![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)


![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)

![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B12452773.png)
